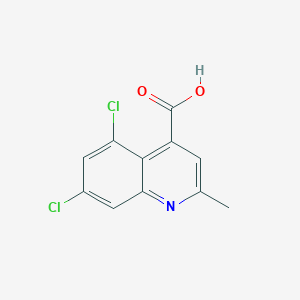

5,7-Dichloro-2-methylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-2-7(11(15)16)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCDEDXEDDWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid typically involves the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions often require high temperatures and acidic conditions to proceed efficiently.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 . These methods aim to reduce the environmental impact and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other substituents.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a quinoline carboxylic acid featuring a quinoline ring with chlorine substituents at the 5 and 7 positions, a methyl group at the 2 position, and a carboxylic acid group at the 4 position. It has a molecular weight of approximately 248.08 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in neurological processes. Specifically, it interacts with the N-Methyl-D-Aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. Additionally, preliminary studies suggest that it may possess anti-inflammatory properties and could be beneficial in treating neurodegenerative diseases.

Interaction studies have also shown that this compound can influence several biological pathways. Its interactions with various cytochrome P450 enzymes suggest implications for drug metabolism and pharmacokinetics.

Applications

This compound has several applications in various fields:

- Medicinal Chemistry It is used in the development of pharmaceuticals targeting various diseases.

- Enzyme Inhibition It is studied for its potential as an inhibitor of certain enzymes and receptors involved in neurological processes.

- Anti-inflammatory Properties It may possess anti-inflammatory properties and could be beneficial in treating neurodegenerative diseases.

- Drug Metabolism Its interactions with various cytochrome P450 enzymes suggest implications for drug metabolism and pharmacokinetics.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methylquinoline-4-carboxylic acid | Contains bromine instead of chlorine | |

| 5-Chloro-2-methylquinoline-4-carboxylic acid | Only one chlorine substituent | |

| 6-Methylquinoline-4-carboxylic acid | Lacks halogen substitutions |

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 4-carboxylic acid group (vs.

- Chlorine Effects: Dichloro substitution at 5,7-positions (vs. mono-chloro in ) may enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methylphenyl in ) increase molecular weight and steric bulk compared to alkyl groups (e.g., 2-methyl in the target compound).

Biological Activity

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline carboxylic acid family. Its structural characteristics include a quinoline ring with chlorine substituents at the 5 and 7 positions, a methyl group at the 2 position, and a carboxylic acid group at the 4 position. This compound has garnered interest due to its significant biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula: C10H7Cl2NO2

- Molecular Weight: Approximately 248.08 g/mol

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition: It has been found to inhibit certain enzymes and receptors involved in neurological processes, particularly the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function.

- Antimicrobial Activity: The compound shows potential as an antimicrobial agent by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase.

- Anti-inflammatory Properties: Preliminary studies suggest its utility in treating neurodegenerative diseases due to its anti-inflammatory effects.

Biological Activities

This compound has been investigated for several biological activities:

Antitumor Activity

The compound has shown promising results in various cancer cell lines. For example:

- IC50 Values: Studies indicate that derivatives of quinoline compounds exhibit IC50 values ranging from submicromolar to micromolar against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound's antimicrobial properties have been highlighted in several studies:

- It effectively inhibits bacterial growth, making it a candidate for further development as an antibiotic agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of NMDA receptor activity, suggesting potential applications in neuropharmacology. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, indicating therapeutic potential for neurodegenerative diseases. |

| Study C (2023) | Showed cytotoxic effects against A549 and MCF-7 cells with IC50 values of 10 µM and 20 µM respectively. |

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methylquinoline-4-carboxylic acid | C10H7BrClNO2 | Contains bromine instead of chlorine |

| 5-Chloro-2-methylquinoline-4-carboxylic acid | C10H8Cl2N | Only one chlorine substituent |

| 6-Methylquinoline-4-carboxylic acid | C10H9NO2 | Lacks halogen substitutions |

These comparisons highlight the unique combination of chlorination and methylation present in this compound, which may contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, and how do they influence its chemical reactivity?

- Answer : The compound features a quinoline core with chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid at position 4. The electron-withdrawing chlorine atoms increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. The carboxylic acid group enables salt formation or conjugation with amines, while the methyl group enhances lipophilicity, influencing solubility and membrane permeability. Structural analogs with similar substitution patterns exhibit distinct reactivity in cross-coupling reactions and hydrogen bonding interactions .

Q. What are the standard synthetic routes for this compound, and what are the critical optimization parameters?

- Answer : Synthesis typically involves:

- Step 1 : Cyclization of 2-methylaniline derivatives with diketones to form the quinoline core.

- Step 2 : Directed chlorination using reagents like SOCl₂ or PCl₃ at 60–80°C to avoid over-chlorination.

- Step 3 : Oxidation of a methyl group to carboxylic acid using KMnO₄ under acidic conditions.

Critical parameters include precise stoichiometry during chlorination, inert atmosphere maintenance to prevent side reactions, and pH control during oxidation. Yield optimization often requires reflux in anhydrous solvents (e.g., DMF) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Answer : Use a multi-technique approach:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C): Characteristic peaks include δ 8.5–8.7 ppm (quinoline H), δ 2.6 ppm (CH₃), and δ 12.5 ppm (COOH).

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.

- HRMS : Verify molecular ion [M-H]⁻ at m/z 270.99 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Answer :

- Re-evaluate computational models : Update docking studies with cryo-EM protein structures or perform molecular dynamics simulations incorporating explicit solvent effects.

- Experimental validation : Conduct dose-response assays (e.g., IC₅₀ determination) and compare with predicted binding affinities.

- SAR analysis : Synthesize analogs (e.g., 5-Cl vs. 7-Cl) to isolate electronic vs. steric effects. Contradictions may arise from unaccounted protein flexibility or off-target interactions .

Q. What strategies are effective in optimizing reaction yields during large-scale synthesis without compromising purity?

- Answer :

- Continuous flow chemistry : Mitigates exothermic risks during chlorination and improves heat dissipation.

- Catalyst recovery : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings.

- In-line purification : Employ centrifugal partition chromatography to separate intermediates.

- Real-time monitoring : FT-IR or Raman spectroscopy to detect reaction endpoints and minimize byproducts .

Q. How does the chlorination pattern (5,7-diCl) influence the compound's interaction with biological targets compared to mono-chlorinated analogs?

- Answer : The 5,7-diCl configuration enhances halogen bonding and π-stacking with aromatic residues in target proteins (e.g., kinases). Comparative studies using SPR show 2–3× higher binding affinity for diCl vs. monoCl analogs. Computational models suggest the diCl arrangement creates a complementary electrostatic surface for ATP-binding pockets. Bioactivity assays in kinase inhibition models (e.g., EGFR) validate this trend .

Q. What methodologies are recommended for studying the metabolic stability of this quinoline derivative in preclinical models?

- Answer :

- In vitro : Human/rat liver microsomes with NADPH cofactor, analyzed via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at position 3).

- CYP450 inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks.

- In vivo : Administer ¹⁴C-labeled compound to track urinary/fecal excretion and tissue distribution. Use autoradiography for spatial resolution .

Methodological Notes

- Contradiction Analysis : For conflicting spectroscopic data, cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography if crystalline .

- Data Reproducibility : Maintain detailed reaction logs (temperature, solvent batches) and use internal standards (e.g., deuterated analogs) for quantitative MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.